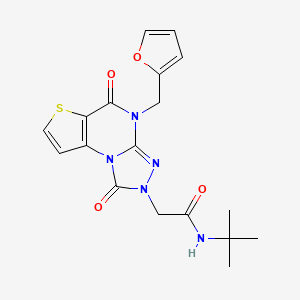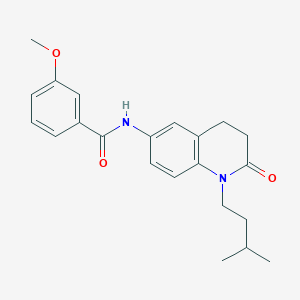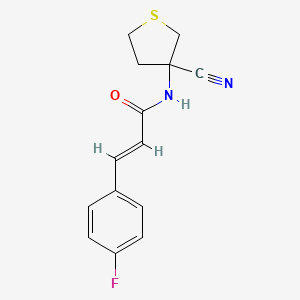
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as 'Compound A' and is being studied for its ability to modulate the activity of certain proteins in the body.
作用機序
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide works by inhibiting the activity of certain PKC isoforms. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of these enzymes, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can potentially modulate various cellular processes and pathways, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can modulate various biochemical and physiological processes in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in lab experiments is its potential therapeutic properties. It has been shown to have promising results in various scientific research studies for its ability to modulate the activity of certain proteins in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can be toxic to certain cells at high concentrations, making it important to use appropriate safety measures when handling this compound.
将来の方向性
There are several future directions for the research and development of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide. One potential direction is the development of more potent and selective inhibitors of PKC isoforms. Another direction is the investigation of the potential therapeutic applications of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop appropriate safety measures for its use in lab experiments.
合成法
The synthesis of (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide involves the reaction of 3-(4-fluorophenyl)prop-2-enoyl chloride with 3-mercapto-1-propanenitrile. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain the desired compound.
科学的研究の応用
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide has shown promising results in scientific research for its potential therapeutic properties. It has been studied for its ability to modulate the activity of certain proteins in the body, such as the protein kinase C (PKC) family of enzymes. PKC enzymes play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Studies have shown that (E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide can inhibit the activity of certain PKC isoforms, making it a potential candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
(E)-N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c15-12-4-1-11(2-5-12)3-6-13(18)17-14(9-16)7-8-19-10-14/h1-6H,7-8,10H2,(H,17,18)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJGTFGCFFDYOV-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCC1(C#N)NC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-3-(4-fluorophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

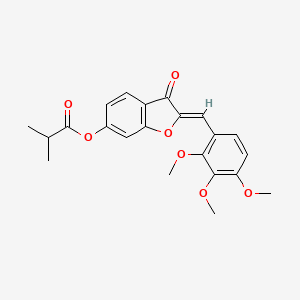
![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2448710.png)

![(3R,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride](/img/structure/B2448714.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2448715.png)
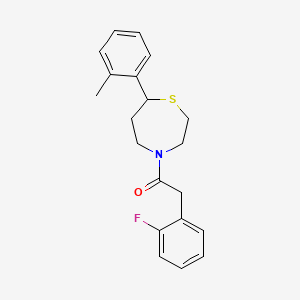


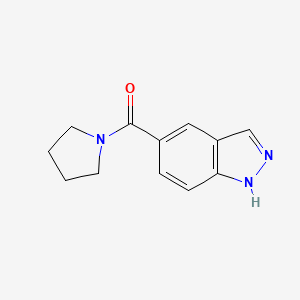
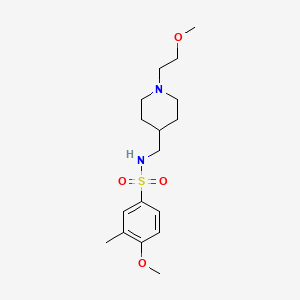
![4-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2448725.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2448727.png)
